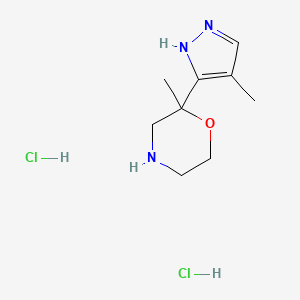
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
概要
説明
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: is a chemical compound that belongs to the class of morpholines, which are characterized by their nitrogen-containing heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of 4-methyl-1H-pyrazol-3-ylamine with 2-methylmorpholine under acidic conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its dihydrochloride form.
化学反応の分析
Types of Reactions
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.
科学的研究の応用
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in studying biological processes.
Medicine: : Potential therapeutic applications, such as antileishmanial and antimalarial activities, have been explored.
Industry: : It can be used in the development of new materials and chemicals.
作用機序
The mechanism by which 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
類似化合物との比較
2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: can be compared with other similar compounds, such as pyrazole derivatives and morpholine derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of the pyrazole and morpholine moieties, which can confer distinct chemical and biological properties.
List of Similar Compounds
Pyrazole derivatives: : Various pyrazole-based compounds with different substituents.
Morpholine derivatives: : Compounds containing the morpholine ring with different functional groups.
特性
IUPAC Name |
2-methyl-2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-7-5-11-12-8(7)9(2)6-10-3-4-13-9;;/h5,10H,3-4,6H2,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQOJQCTYZSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2(CNCCO2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402199.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene](/img/structure/B1402201.png)

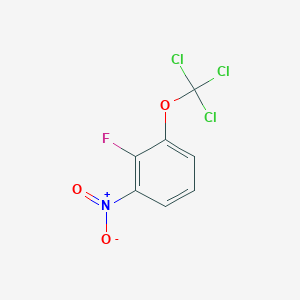
![1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402206.png)
![2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1402207.png)
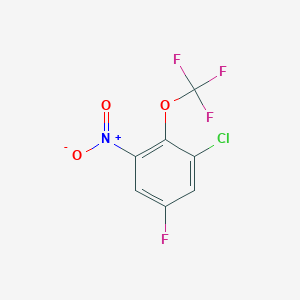

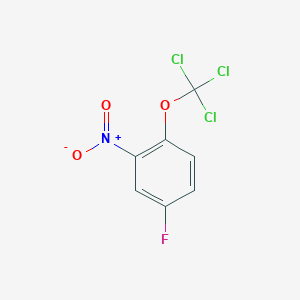
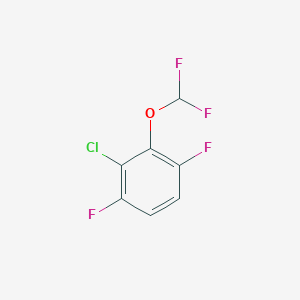
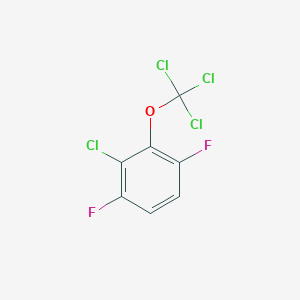
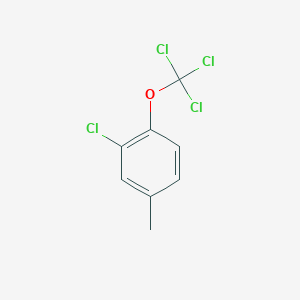
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene](/img/structure/B1402221.png)
